4abeta-Methyl-2,3,4,4a,9,9abeta-hexahydro-1H-carbazole
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Description
The compound “4abeta-Methyl-2,3,4,4a,9,9abeta-hexahydro-1H-carbazole” is a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals . It has an empirical formula of C13H17N and a molecular weight of 187.28 .
Molecular Structure Analysis
The molecular structure of “4abeta-Methyl-2,3,4,4a,9,9abeta-hexahydro-1H-carbazole” is complex. The compound has a SMILES string representation of Cc1ccc2NC3CCCCC3c2c1 . This indicates the presence of a carbazole ring structure, which is a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Fluorescent OLED Application
This compound is used as a donor unit in new fluorescent D-A-D dyes. These dyes have been synthesized with 2,1,3-benzochalcogenadiazoles as an electron-withdrawing group and investigated for their photoluminescent and electroluminescent properties for application in fluorescent OLEDs .
Organic Solar Cells Component
Another application involves the synthesis of related compounds as key precursors for the preparation of components in organic solar cells .
properties
IUPAC Name |
(4aR,9aR)-4a-methyl-1,2,3,4,9,9a-hexahydrocarbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-13-9-5-4-8-12(13)14-11-7-3-2-6-10(11)13/h2-3,6-7,12,14H,4-5,8-9H2,1H3/t12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTYWRZPBAHJLV-CHWSQXEVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1NC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC[C@H]1NC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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